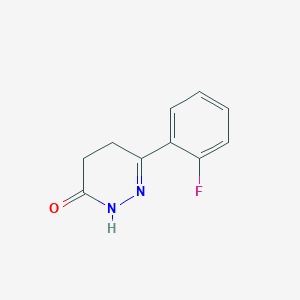

6-(2-FLUOROPHENYL)-4,5-DIHYDRO-2H-PYRIDAZIN-3-ONE

Description

Properties

IUPAC Name |

3-(2-fluorophenyl)-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c11-8-4-2-1-3-7(8)9-5-6-10(14)13-12-9/h1-4H,5-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFOYPRPMHYJBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NN=C1C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-fluorophenyl)-4,5-dihydro-2H-pyridazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization to yield the desired pyridazinone .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(2-Fluorophenyl)-4,5-dihydro-2H-pyridazin-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

6-(2-Fluorophenyl)-4,5-dihydro-2H-pyridazin-3-one has several applications in scientific research, including:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound with applications in treating various diseases.

Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 6-(2-fluorophenyl)-4,5-dihydro-2H-pyridazin-3-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 6-(2-fluorophenyl)-4,5-dihydro-2H-pyridazin-3-one and its analogs:

Electronic and Steric Effects

- Fluorine vs. Halogens: The 2-fluorophenyl group in the target compound introduces moderate electron-withdrawing effects, which may enhance metabolic stability compared to bromo (4-bromophenyl, ) or chloro (3,4-dichlorophenyl, ) analogs.

- Substituent Position : The ortho-fluorine in the target compound contrasts with para-substituted analogs (e.g., 4-ethoxyphenyl in ). Para-substituents often allow for better planar interactions with biological targets, while ortho-substituents may restrict rotation, affecting binding kinetics.

Pharmacological Implications

- Antihypertensive Potential: Compounds like 6-(3,4-dichlorophenyl)-2-(2-hydroxybutyl)-4,5-dihydro-3(2H)-pyridazinone () demonstrate antihypertensive activity, likely due to the hydroxybutyl side chain enhancing solubility and target affinity. The absence of such a group in the target compound suggests divergent applications.

- Structural Complexity : Dual-substituted analogs, such as the 4-(2-chloro-6-fluorophenyl)-6-(4-chlorophenyl) derivative (), exhibit increased molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Key Research Findings and Gaps

- Structural Insights: The sofa conformation observed in related fluorinated dihydropyridazinones () suggests conformational flexibility, which could be exploited for drug design.

- Synthetic Challenges : Fluorine incorporation at the ortho position may complicate synthesis compared to para-substituted derivatives, necessitating advanced regioselective methods.

Biological Activity

6-(2-Fluorophenyl)-4,5-dihydro-2H-pyridazin-3-one is a compound that has garnered attention due to its potential biological activities, particularly in the context of neurodegenerative disorders and as a selective inhibitor of monoamine oxidase (MAO). This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

The compound's chemical structure is characterized by a pyridazinone core with a fluorophenyl substituent. Its molecular formula is and it has a molecular weight of approximately 201.19 g/mol.

Synthesis and Derivatives

Research has focused on synthesizing various analogues of this compound to evaluate their biological activities. For example, studies have shown that modifications to the phenyl ring can significantly influence the inhibitory potency against MAO enzymes. The synthesis typically involves multi-step organic reactions that yield derivatives with varying substituents on the phenyl ring.

Inhibition of Monoamine Oxidase (MAO)

A significant aspect of the biological activity of this compound is its role as an inhibitor of MAO-A and MAO-B enzymes. These enzymes are critical in the metabolism of neurotransmitters such as serotonin and dopamine, making their inhibition a target for treating conditions like depression and Alzheimer’s disease.

- Potency : The compound has been shown to exhibit strong inhibitory effects on MAO-B with an IC50 value of 0.013 µM, indicating its high potency compared to other known inhibitors .

- Selectivity : It demonstrates selectivity for MAO-B over MAO-A, which is crucial for minimizing side effects associated with non-selective inhibitors .

Cytotoxicity Studies

Cytotoxicity assays conducted on healthy fibroblast cells (L929) revealed that this compound exhibited minimal toxicity at therapeutic concentrations. In contrast, some derivatives showed significant cytotoxic effects at higher doses .

Case Studies

Several studies have investigated the effects and mechanisms of action of this compound:

- Study on Neurodegenerative Disorders : A study demonstrated that this compound could reverse cognitive deficits in animal models of Alzheimer’s disease by inhibiting MAO-B and increasing levels of neuroprotective factors .

- Molecular Docking Studies : Computational studies have indicated favorable binding interactions between the compound and the active sites of MAO-B, suggesting a reversible inhibition mechanism. The presence of fluorine in the phenyl ring enhances these interactions through hydrophobic effects .

Research Findings Summary Table

Q & A

Basic Synthesis and Optimization

Q: What are the standard synthetic pathways for 6-(2-fluorophenyl)-4,5-dihydro-2H-pyridazin-3-one, and how can reaction conditions be optimized for higher yields? A: The synthesis typically involves multi-step reactions starting from halogenated phenyl precursors and pyridazine derivatives. Key steps include cyclization and functional group coupling. For example, halogenated phenyl rings can undergo nucleophilic substitution with pyridazinone intermediates under reflux in solvents like ethanol or dimethylformamide (DMF). Catalysts such as palladium complexes may enhance coupling efficiency. Optimization requires precise control of temperature (60–100°C), pH (neutral to slightly basic), and solvent polarity . Yield improvements (70–85%) are achieved by incremental adjustments to reaction time and stoichiometric ratios of reagents like potassium carbonate or sodium borohydride .

Structural Characterization

Q: Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound? A: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the aromatic proton environment (e.g., ¹H NMR: δ 7.2–8.1 ppm for fluorophenyl protons) and dihydropyridazine ring protons (δ 2.5–3.5 ppm). Infrared (IR) spectroscopy identifies carbonyl stretches (~1680 cm⁻¹) and C-F bonds (~1220 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₀H₈FN₂O: calc. 206.06). Single-crystal X-ray diffraction provides definitive confirmation of stereochemistry and bond angles .

Advanced Computational Modeling

Q: How can molecular docking and dynamics simulations predict the biological activity of this compound derivatives? A: Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina, Schrödinger Suite) assesses binding affinities to target proteins (e.g., kinases or GPCRs). For instance, fluorine substituents enhance hydrophobic interactions with enzyme active sites. Molecular dynamics (MD) simulations (NAMD, GROMACS) evaluate stability of ligand-receptor complexes over 100-ns trajectories, identifying key residues for binding .

Structure-Activity Relationship (SAR) Analysis

Q: What substituent modifications on the pyridazinone core enhance anticancer or anti-inflammatory activity? A: Fluorine at the 2-position of the phenyl ring increases metabolic stability and lipophilicity, improving blood-brain barrier penetration. Adding electron-withdrawing groups (e.g., -Cl, -NO₂) at the 4-position of the phenyl ring enhances cytotoxicity (IC₅₀ values <10 μM in MCF-7 cells). Conversely, bulky substituents on the dihydropyridazine ring reduce activity due to steric hindrance. In vitro assays (MTT, apoptosis markers) and in vivo xenograft models validate these trends .

Contradictory Data Resolution

Q: How can researchers resolve discrepancies in reported biological activities or synthetic yields across studies? A: Systematic meta-analysis of reaction conditions (e.g., solvent purity, catalyst batch) and biological assay protocols (e.g., cell line viability thresholds) is essential. For example, conflicting cytotoxicity data may arise from variations in cell culture media or exposure times. Reproducibility is improved by adhering to standardized protocols (e.g., NIH Guidelines for Cancer Studies) and validating results across multiple assays (e.g., Western blotting alongside flow cytometry) .

Pharmacological Evaluation

Q: What methodologies are recommended for evaluating the pharmacokinetic and safety profiles of this compound? A: In vitro ADME: Caco-2 cell assays assess intestinal absorption, while cytochrome P450 inhibition screens (CYP3A4, CYP2D6) predict drug-drug interactions. In vivo pharmacokinetics: Rodent studies measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS. Toxicology: Ames tests for mutagenicity and hERG channel assays for cardiotoxicity are critical. Dose-response curves (IC₅₀ vs. LD₅₀) establish therapeutic indices .

Reaction Mechanism Elucidation

Q: What advanced techniques clarify the mechanism of key reactions (e.g., cyclization) in the synthesis of this compound? A: Isotopic labeling (¹³C, ²H) tracks carbon migration during cyclization. Kinetic studies (UV-Vis monitoring) identify rate-determining steps. Computational tools (Gaussian, ORCA) map transition states and activation energies. For example, DFT reveals that cyclization proceeds via a six-membered cyclic transition state, with solvent polarity lowering activation barriers by 5–10 kcal/mol .

Analytical Purity Assessment

Q: Which chromatographic methods ensure purity and quantify trace impurities in synthesized batches? A: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar byproducts. Detection at 254 nm quantifies UV-active impurities (<0.1%). GC-MS identifies volatile side products (e.g., unreacted precursors). For quantification, calibration curves (R² >0.99) are constructed using reference standards. Orthogonal methods (HPLC-NMR) confirm structural integrity of isolated fractions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.